5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile
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Overview
Description
5-Chloro-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by the presence of a chlorine atom at the 5th position, a keto group at the 6th position, and a nitrile group at the 3rd position of the bipyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with suitable reagents to form the desired bipyridine structure. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine oxides, while substitution reactions can produce a variety of functionalized bipyridines .
Scientific Research Applications
5-Chloro-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts
Mechanism of Action
The mechanism of action of 5-Chloro-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-oxo-1,6-dihydro-[2,2’-bipyridine]-5-carbonitrile: Similar in structure but with different positional isomerism.
Milrinone: A related bipyridine compound used as a phosphodiesterase inhibitor in heart failure treatment
Uniqueness
5-Chloro-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H6ClN3O |
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Molecular Weight |
231.64 g/mol |
IUPAC Name |
5-chloro-6-oxo-2-pyridin-3-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O/c12-9-4-8(5-13)10(15-11(9)16)7-2-1-3-14-6-7/h1-4,6H,(H,15,16) |
InChI Key |
KSBDESRHGSRQEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C(=O)N2)Cl)C#N |
Origin of Product |
United States |
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